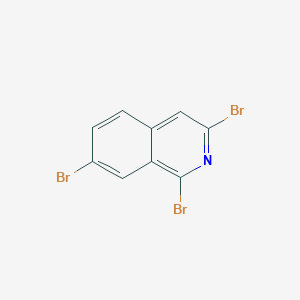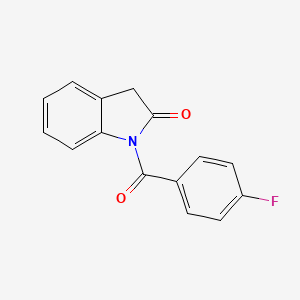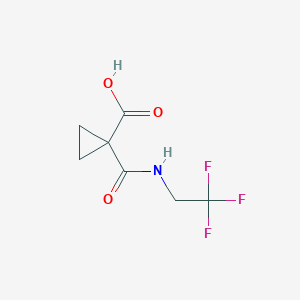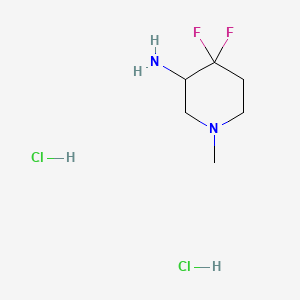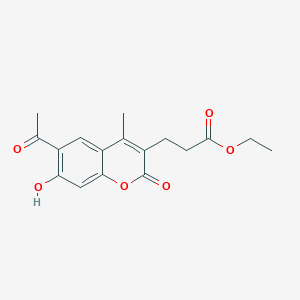
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria . This compound is characterized by its chromen-2-one core structure, which is modified with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in dry acetone with anhydrous potassium carbonate as a base at 50°C.
Industrial Production: Industrial production methods may involve the use of green solvents and catalysts to optimize yield and reduce environmental impact.
Analyse Chemischer Reaktionen
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium azide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
5851-98-9 |
|---|---|
Molekularformel |
C17H18O6 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C17H18O6/c1-4-22-16(20)6-5-11-9(2)12-7-13(10(3)18)14(19)8-15(12)23-17(11)21/h7-8,19H,4-6H2,1-3H3 |
InChI-Schlüssel |
JNJCEYWMBBUVFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


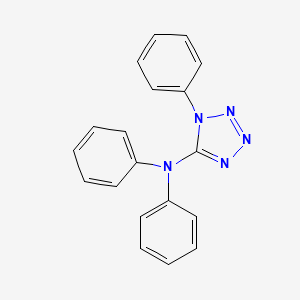
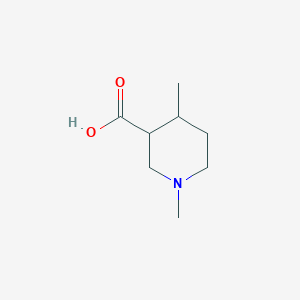
![(4,7-Dioxaspiro[2.5]octan-5-yl)methanol](/img/structure/B14015286.png)
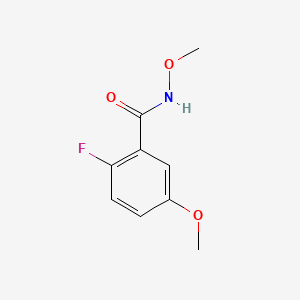
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
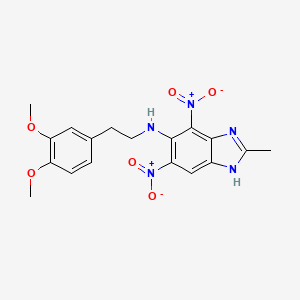
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
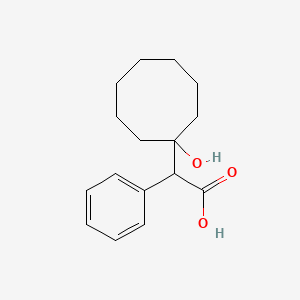
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
